molecular formula C6H13N B167617 Isobutylidene(ethyl)amine CAS No. 1743-56-2

Isobutylidene(ethyl)amine

Cat. No.: B167617
CAS No.: 1743-56-2
M. Wt: 99.17 g/mol
InChI Key: BBFMJBUMAHUJAH-UHFFFAOYSA-N
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Description

Isobutylidene(ethyl)amine is an imine compound characterized by a C=N bond formed via condensation of an aldehyde or ketone with a primary amine. Imines are widely studied for their roles in coordination chemistry, catalysis, and biological applications due to their reversible bonding and electronic tunability .

Properties

CAS No.

1743-56-2

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N-ethyl-2-methylpropan-1-imine

InChI

InChI=1S/C6H13N/c1-4-7-5-6(2)3/h5-6H,4H2,1-3H3

InChI Key

BBFMJBUMAHUJAH-UHFFFAOYSA-N

SMILES

CCN=CC(C)C

Canonical SMILES

CCN=CC(C)C

Other CAS No.

1743-56-2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Imines

Compound Name C=N Bond Length (Å) Key Substituents Application/Property Reference
(E)-Benzyl(1-phenylethylidene)amine 1.292 (2) Phenyl, benzyl Model for imine bond studies
(3,5-Di-tert-butyl-2-ethoxybenzylidene)-[...] ~1.28 (inferred) tert-Butyl, ethoxy, pyrazol Electronic tuning in catalysis
(S)-(+)-N-(1-phenylethyl)salicylideneamine 1.264 (4) Phenolic hydroxyl Chiral ligand synthesis

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
This compound (inferred) ~115–130 (estimated) Moderate in organic solvents C=N, alkyl branches
Isobutylamine 73.14 Highly water-soluble Primary amine
Ethyl methyl amine 59.11 Water-soluble Dialkylamine

Research Findings and Trends

  • Electronic Effects: Bulky substituents (e.g., tert-butyl groups) in imines enhance steric hindrance and electronic donor-acceptor properties, impacting catalytic activity .
  • Sustainability : Green synthetic routes using ionic liquids or water-based systems are emerging for amine and imine production, reducing environmental impact .

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